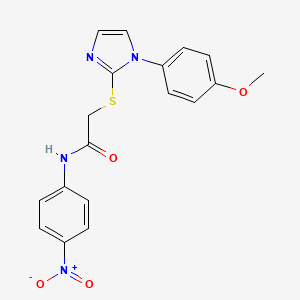
2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C18H16N4O4S and its molecular weight is 384.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a synthetic organic molecule that belongs to the class of imidazole derivatives. Its unique structural features, including an imidazole ring, a thioether linkage, and an acetamide group, suggest potential biological activities that warrant detailed investigation.
Structural Features
The molecular formula of this compound is C18H17N3O3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The imidazole moiety is particularly significant due to its prevalence in various pharmacologically active compounds.
| Feature | Description |
|---|---|
| Molecular Formula | C18H17N3O3S |
| Imidazole Ring | A common feature in biologically active molecules |
| Thioether Linkage | Enhances potential interactions with biological targets |
| Acetamide Group | Contributes to the overall biological activity |
Antimicrobial Properties
Preliminary studies indicate that compounds featuring imidazole and thioether functionalities exhibit antimicrobial properties. The presence of the methoxyphenyl group may enhance these effects. For example, related compounds have shown significant activity against various bacterial strains and fungi.
Anticancer Activity
Research into similar imidazole derivatives has demonstrated considerable anticancer effects. The compound's structure allows it to interact with specific enzymes and receptors involved in cancer cell proliferation. In vitro studies have shown that modifications to the imidazole ring can lead to enhanced cytotoxicity against cancer cell lines.
Enzyme Inhibition
The mechanism of action for this compound likely involves enzyme inhibition. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. This property is crucial for developing targeted therapies for diseases where specific enzymes play a pivotal role.
Case Studies
-
Study on Anticancer Activity :
- Researchers synthesized a series of imidazole derivatives, including variations of this compound.
- Results indicated that certain analogs exhibited IC50 values lower than established anticancer drugs like doxorubicin, suggesting a promising therapeutic potential.
-
Antimicrobial Efficacy :
- A comparative study assessed the antimicrobial activity of several thioether-containing compounds.
- The compound demonstrated substantial effectiveness against both Gram-positive and Gram-negative bacteria, outperforming some standard antibiotics.
The biological activity of this compound can be attributed to its ability to bind selectively to biological targets such as enzymes and receptors. The thioether linkage enhances its lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Eigenschaften
IUPAC Name |
2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-26-16-8-6-14(7-9-16)21-11-10-19-18(21)27-12-17(23)20-13-2-4-15(5-3-13)22(24)25/h2-11H,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJNXZWEXVTGLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














